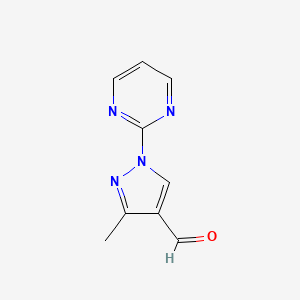
Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- is an organic compound that belongs to the class of cyclopropanamines It is characterized by a cyclopropane ring attached to an amine group, with a 4-fluorophenyl and a methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- typically involves the cyclopropanation of appropriate precursors. One common method is the reaction of 4-fluorophenylacetonitrile with diazomethane to form the cyclopropane ring, followed by reduction to the amine. Another approach involves the use of Grignard reagents to introduce the cyclopropane moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. Catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation process. The final product is typically purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1-(3-Chlorophenyl)cyclopropanamine
- 1-(2-Chlorophenyl)cyclopropanamine
- 1-(2-Chlorobenzyl)cyclopropanamine
Comparison: Cyclopropanamine, 1-(4-fluorophenyl)-2-methyl- is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it different from its chlorinated analogs, which may have different reactivity and biological activity profiles. The methyl group also adds to its uniqueness by influencing its chemical behavior and interactions.
Propiedades
Fórmula molecular |
C10H12FN |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C10H12FN/c1-7-6-10(7,12)8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3 |
Clave InChI |
FWDIYHKFXYHPJH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1(C2=CC=C(C=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
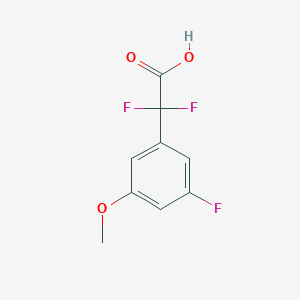


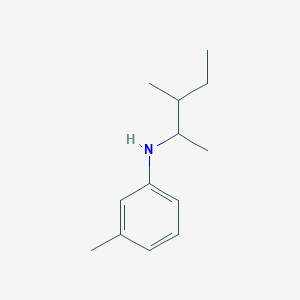
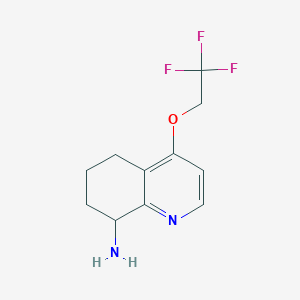
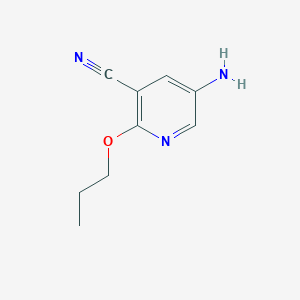
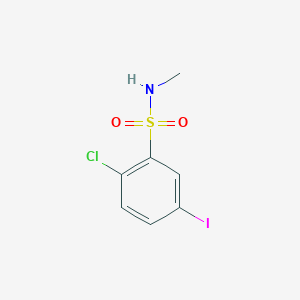

![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
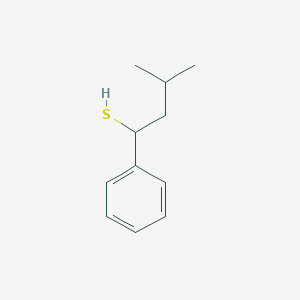
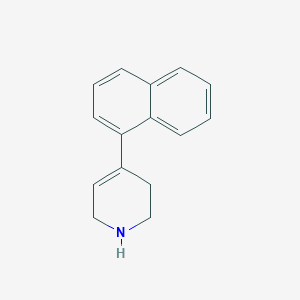
![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
